
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Overview
Description
“(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are known for their excellent activity against various pathogens . They have been used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
Synthesis Analysis
The synthesis of “(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine” involves several steps. The compound has been synthesized and used in the creation of a novel rhodamine B derivative . The synthesis process involves a sequence of consecutive functional group transformations .
Molecular Structure Analysis
The molecular structure of “(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine” has been studied using various spectroscopic techniques . The compound has been found to have weak electron accepting ability .
Chemical Reactions Analysis
The chemical reactions involving “(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine” are complex. These compounds are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine” include a molecular weight of 224.69 . The compound is easy to lose an electron with weak electron accepting ability .
Scientific Research Applications
Xanthine Oxidase Inhibitor
This compound has been synthesized and evaluated for its in vitro xanthine oxidase (XO) inhibitory activity . It has been found to exhibit high potency in the submicromolar/nanomolar range . This makes it a potential candidate for the treatment of gout, a condition caused by the overproduction of uric acid in the body.
Anticancer Activity
Triazole derivatives, including this compound, have shown effective cytotoxic activity against various cancer cell lines . This suggests potential applications in the development of new anticancer drugs.
Synthesis of Novel Thiazoles
This compound has been used in the synthesis of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles . These thiazoles were obtained in high yields and their structures were confirmed by X-ray crystallography .
Synthesis of Chalcones
This compound has been used in the synthesis of chalcones . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds.
Synthesis of Pyrazolin-N-thioamides
This compound has been used in the synthesis of pyrazolin-N-thioamides . These compounds have been further reacted with several ketones to give the corresponding novel thiazoles in high yields .
Synthesis of Febuxostat Analogues
This compound has been used in the synthesis of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides as analogues of febuxostat . Febuxostat is a drug used in the treatment of chronic gout and hyperuricemia.
Future Directions
The future directions for “(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine” could involve further exploration of its biological applications, particularly its potential as an antiviral and anti-infective drug . More research is needed to fully understand its mechanism of action and to optimize its synthesis process.
Mechanism of Action
Target of Action
The primary target of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine is xanthine oxidase (XO) . Xanthine oxidase is an enzyme that plays a crucial role in the catabolism of purines in the body and is involved in the metabolic breakdown of certain drugs and caffeine.
Mode of Action
The compound interacts with its target, xanthine oxidase, by inhibiting its activity . This inhibition is achieved through the formation of a bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Biochemical Pathways
The inhibition of xanthine oxidase affects the purine catabolism pathway. This pathway is responsible for the degradation of purines, nucleic acids, and certain alkaloids and drugs. By inhibiting xanthine oxidase, the compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, which are the final steps in purine catabolism .
Pharmacokinetics
It is known that the compound has a molecular weight of 22469 , which suggests that it may have good bioavailability due to its relatively small size
Result of Action
The inhibition of xanthine oxidase by (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine results in a decrease in the production of uric acid . This can have therapeutic benefits in conditions such as gout, where there is an overproduction of uric acid.
Action Environment
The action of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine can be influenced by various environmental factors. For instance, the reaction can be facilitated under certain conditions such as heating Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment
properties
IUPAC Name |
(5-methyl-2-phenyltriazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9/h2-6H,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKMUNLDDAJKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380088 | |
| Record name | 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine | |
CAS RN |
105362-45-6 | |
| Record name | 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



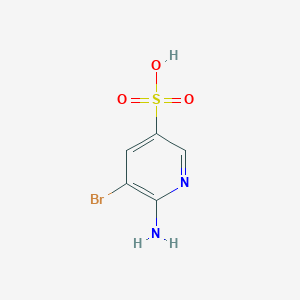


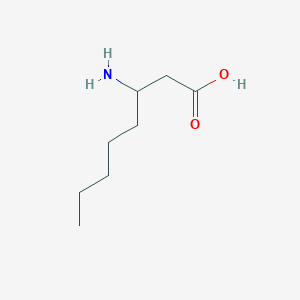
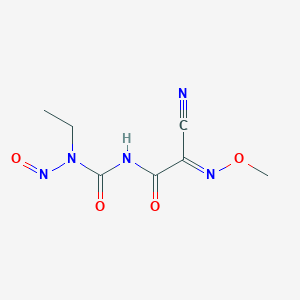
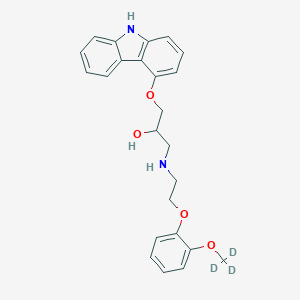

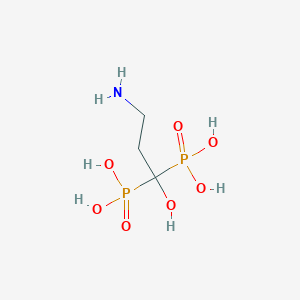
![2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-](/img/structure/B17008.png)



![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)
